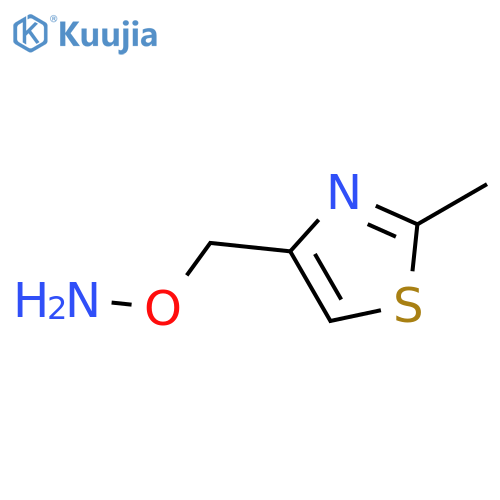Cas no 75051-57-9 (O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine)

75051-57-9 structure
商品名:O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine
O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- Hydroxylamine,O-[(2-methyl-4-thiazolyl)methyl]-
- Thiazole, 4-[(aminooxy)methyl]-2-methyl- (9CI)
- NSC 170939
- O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine
- Thiazole,4-[(aminooxy)methyl]-2-methyl-(9ci)
- 75051-57-9
- O-[(2-Methyl-4-thiazolyl)methyl]hydroxylamine
- DTXSID101253576
- AKOS017976046
- EN300-1245472
- O-(2-Methyl-thiazol-4-ylmethyl)-hydroxylamine
- 2-methylthiazol-4-ylmethoxyamine
- O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine
- HNXXZLPFZCYZNE-UHFFFAOYSA-N
- SCHEMBL403275
- O-((2-methylthiazol-4-yl)methyl)hydroxylamine
-
- インチ: InChI=1S/C5H8N2OS/c1-4-7-5(2-8-6)3-9-4/h3H,2,6H2,1H3
- InChIKey: HNXXZLPFZCYZNE-UHFFFAOYSA-N
- ほほえんだ: CC1=NC(=CS1)CON
計算された属性
- せいみつぶんしりょう: 144.03584
- どういたいしつりょう: 144.03573406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 91
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- PSA: 48.14
O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1245472-100mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 100mg |
$867.0 | 2023-10-02 | ||
| Enamine | EN300-1245472-10000mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 10000mg |
$4236.0 | 2023-10-02 | ||
| Enamine | EN300-1245472-1000mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 1000mg |
$986.0 | 2023-10-02 | ||
| Enamine | EN300-1245472-50mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 50mg |
$827.0 | 2023-10-02 | ||
| Enamine | EN300-1245472-2500mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 2500mg |
$1931.0 | 2023-10-02 | ||
| Enamine | EN300-1245472-500mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 500mg |
$946.0 | 2023-10-02 | ||
| Enamine | EN300-1245472-5000mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 5000mg |
$2858.0 | 2023-10-02 | ||
| Enamine | EN300-1245472-250mg |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 250mg |
$906.0 | 2023-10-02 | ||
| Enamine | EN300-1245472-1.0g |
O-[(2-methyl-1,3-thiazol-4-yl)methyl]hydroxylamine |
75051-57-9 | 1g |
$0.0 | 2023-06-08 |
O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
5. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
75051-57-9 (O-(2-methyl-1,3-thiazol-4-yl)methylhydroxylamine) 関連製品
- 76632-23-0((2-Methylthiazol-4-yl)methanol)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
